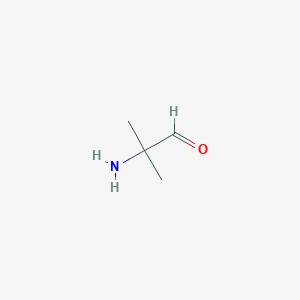

2-Amino-2-methylpropanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.

First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.

Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

化学反应分析

Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, such as 2-iminopropanol and acetamide.

Reduction: Reduction reactions can convert this compound into other amines and alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation Products: 2-iminopropanol, acetamide, formaldehyde.

Reduction Products: Various amines and alcohols.

Substitution Products: Halogenated derivatives and other substituted compounds.

科学研究应用

Chemical Synthesis

Precursor for Organic Compounds

2-Amino-2-methylpropanal serves as a crucial precursor in the synthesis of various organic compounds, including:

- Oxazolines : Used in pharmaceuticals and agrochemicals.

- Aziridines : Important in the synthesis of biologically active compounds.

The compound's ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Carbon Capture Technology

Role in CO2 Absorption

Recent studies have highlighted the potential of this compound in carbon capture technologies. It is often blended with other amines to enhance CO2 solubility and absorption rates. For instance, a study demonstrated that a blended aqueous solution of diisopropanolamine (DIPA) and this compound exhibited superior CO2 capture capabilities compared to traditional amine solutions. The results indicated significant improvements in both equilibrium capacities and kinetic performance .

Table 1: Performance Comparison of Amine Blends for CO2 Capture

| Amine Blend | CO2 Loading Capacity (mol/kg) | Regeneration Energy (kJ/mol) |

|---|---|---|

| DIPA + this compound | 0.45 | 3.5 |

| MEA + Piperazine | 0.35 | 4.0 |

| AMP + MEA | 0.40 | 3.8 |

This table illustrates the enhanced performance metrics of amine blends incorporating this compound, showcasing its potential for industrial applications in reducing greenhouse gas emissions.

Biological Research

Biochemical Pathways

In biological research, this compound is studied for its interactions with biological molecules, particularly its role in metabolic pathways. Its structural properties allow it to participate in various biochemical reactions, making it a subject of interest for researchers exploring metabolic engineering and synthetic biology .

Pharmaceutical Applications

The compound is also utilized in the pharmaceutical industry as an ingredient in drug formulations and buffer solutions. Its ability to stabilize pH levels is beneficial in maintaining the efficacy of certain medications.

Industrial Applications

Cosmetics and Coatings

In industrial settings, this compound is used in the formulation of cosmetics and coatings due to its emulsifying properties. It contributes to the stability and texture of personal care products, enhancing their performance and user experience.

Case Study 1: Enhanced CO2 Absorption

A comparative study conducted by Mahmoodi et al. explored the effectiveness of various amine blends for CO2 absorption, focusing on a mixture of DIPA and this compound. The findings indicated that this blend not only improved absorption rates but also reduced energy costs associated with solvent regeneration by approximately 22% compared to conventional systems .

Case Study 2: Pharmaceutical Formulation

Research published on the use of this compound in drug formulations highlighted its role as a buffering agent that maintains pH stability during storage and application. This characteristic was particularly beneficial for injectable medications where pH fluctuations can impact drug efficacy .

作用机制

The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:

Oxidation Mechanism: The compound undergoes oxidation through hydrogen abstraction by hydroxyl radicals, leading to the formation of various oxidation products.

Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the compound, converting it into different amines and alcohols.

Substitution Mechanism: Substitution reactions involve the replacement of functional groups with other groups, facilitated by nucleophiles and halogenating agents.

相似化合物的比较

2-Amino-2-methyl-1-propanol: This compound is similar in structure and properties to 2-Amino-2-methylpropanal but has a hydroxyl group instead of an aldehyde group.

2-Methyl-2-aminopropanal: Another similar compound with slight structural differences.

Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

属性

分子式 |

C4H9NO |

|---|---|

分子量 |

87.12 g/mol |

IUPAC 名称 |

2-amino-2-methylpropanal |

InChI |

InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |

InChI 键 |

OKLUTIDHARRSIC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。